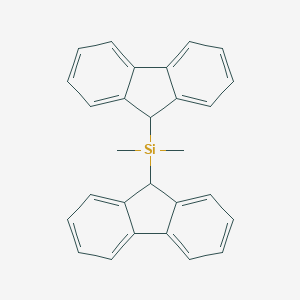
Di-9H-fluoren-9-yldimethylsilane
Overview
Description
Synthesis Analysis
The synthesis of Di-9H-fluoren-9-yldimethylsilane has been studied . It involves dynamics and energetics for intramolecular excimer formation, which have been investigated by means of ps time-resolved fluorescence spectroscopy and ab initio calculation .Chemical Reactions Analysis
The chemical reactions of Di-9H-fluoren-9-yldimethylsilane have been studied . The transformation is accompanied by a slight conformational change presumably involving a transition from a near face-to-face conformer to a true sandwich conformer .Scientific Research Applications
Intramolecular Excimer Formation Dynamics
Scientific Field
Physical Chemistry
Application Summary
Di-9H-fluoren-9-yldimethylsilane (DFYDMS) is used to study the dynamics and energetics of intramolecular excimer formation. This process is significant in understanding the photophysical behavior of organic molecules which is crucial for designing advanced materials for optoelectronics .
Methods of Application
Researchers employed picosecond time-resolved fluorescence spectroscopy and ab initio calculations. They globally deconvolved multiple fluorescence decay curves to generate time-resolved fluorescence spectra and decay-associated spectra (DAS), leading to species-associated spectra (SAS) .
Results
The study revealed at least three excited states with two locally excited (LE) states and one excimer state. The LE states had lifetimes of 0.70 ± 0.04 ns and 1.75 ± 0.02 ns, while the excimer state had a longer lifetime of 7.34 ± 0.02 ns. The rise time of 0.70 ns corresponds to the conversion from the initial S1 LE state to the S1 excimer state .
Solvent Viscosity Effect on Excimer Transition
Scientific Field
Spectroscopy
Application Summary
DFYDMS is utilized to investigate the solvent viscosity effect on the kinetics of the monomer-excimer transition. This is important for understanding solvent interactions with excited states in molecular systems .
Methods of Application
Steady-state and time-resolved fluorescence spectroscopies were used to study intramolecular excimer formation in various solvents. The transition from a near face-to-face conformer to a true sandwich conformer was examined .
Results
The findings indicated a very slight effect of solvent viscosity on the kinetics, suggesting a minor conformational change during the transition. Time-dependent DFT calculations supported these observations, showing a decrease in excitation energy with reduced interchromophore separation .
Excitation Energy and Oscillator Strength Analysis
Scientific Field
Computational Chemistry
Application Summary
The excitation energies and oscillator strengths of DFYDMS are analyzed to predict the absorption patterns and understand the electronic structure of the molecule .
Methods of Application
Time-dependent B3LYP/cc-pVTZ method was used for TD DFT calculations to derive the excitation energies and oscillator strengths, correlating them with the experimental absorption spectrum .
Results
The TD DFT calculations revealed that the excimer state emitting red-shifted fluorescence corresponds to a sandwich conformer, with excitation energy significantly decreasing as the interchromophore separation and dihedral angle decrease .
Photophysical Behavior in Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Material Science
Application Summary
DFYDMS is studied for its potential application in OLEDs, where understanding the photophysical properties can lead to more efficient light-emitting materials .
Methods of Application
The molecule’s photophysical properties were analyzed using fluorescence spectroscopy to determine its suitability for OLED applications .
Results
The analysis provided insights into the molecule’s ability to form excimers, which is a desirable property for OLED materials, as it can lead to tunable emission wavelengths and improved device performance .
Structural Analysis for Temperature Sensing
Scientific Field
Analytical Chemistry
Application Summary
DFYDMS’s structural changes upon photoinduction are explored for applications in temperature sensing, where precise molecular responses to temperature changes are required .
Methods of Application
Fluorescence spectroscopy was used to monitor the structural changes in DFYDMS in response to temperature variations .
Results
The study showed that DFYDMS undergoes a photoinduced structural change, which could be harnessed for developing sensitive temperature sensors .
Conformational Control in Molecular Electronics
Scientific Field
Nanotechnology
Application Summary
The ability to control the conformation of DFYDMS molecules is investigated for its implications in molecular electronics, where conformational control is key to device functionality .
Methods of Application
Researchers used spectroscopic techniques to study the conformational changes in DFYDMS and their impact on electronic properties .
Results
The research indicated that conformational changes in DFYDMS can significantly affect its electronic properties, which is critical for the design of molecular electronic devices .
properties
IUPAC Name |
bis(9H-fluoren-9-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18,27-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWIUTIZUVVALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346692 | |
| Record name | Di-9H-fluoren-9-yldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-9H-fluoren-9-yldimethylsilane | |
CAS RN |
18769-00-1 | |
| Record name | Di-9H-fluoren-9-yldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



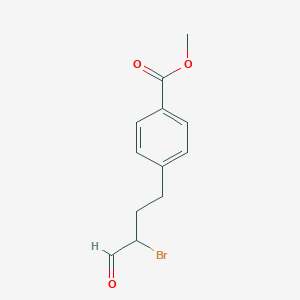
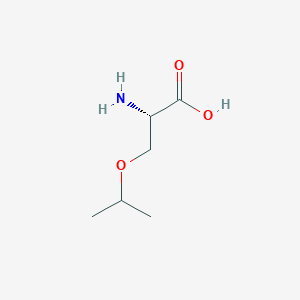
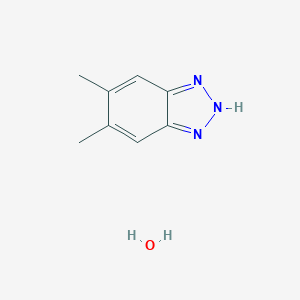
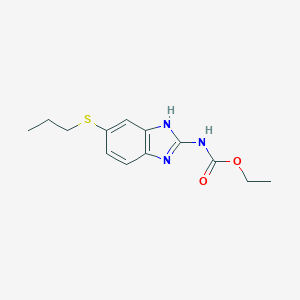
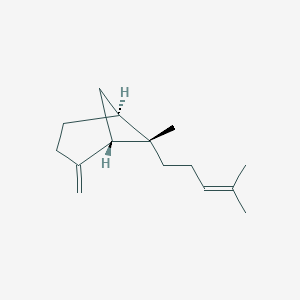
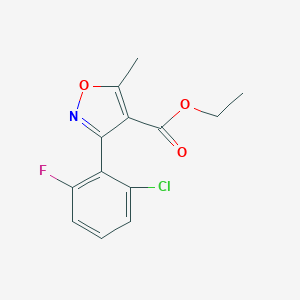
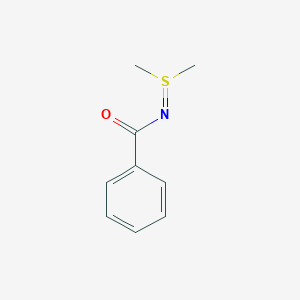
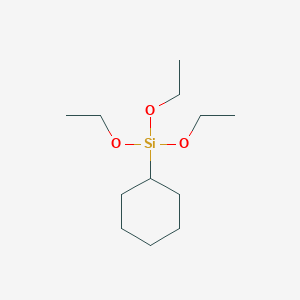
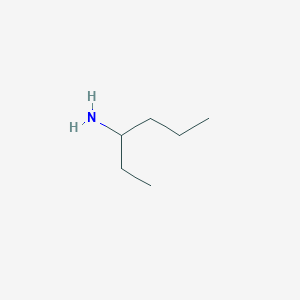
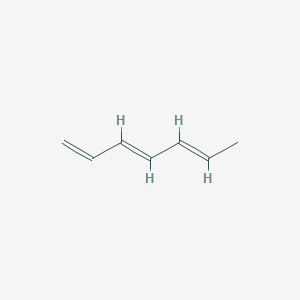
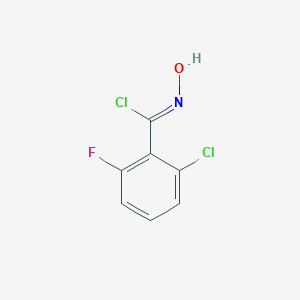
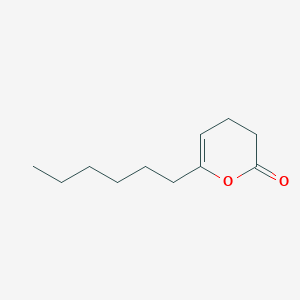
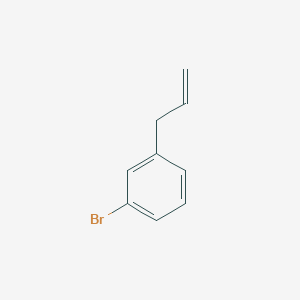
![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)